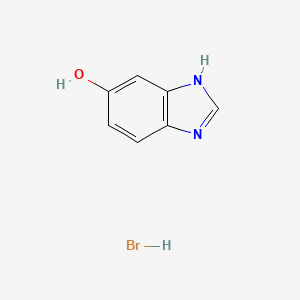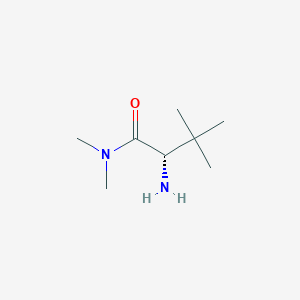
2,4-Dichloropyrimidine hydrochloride
Vue d'ensemble
Description
2,4-Dichloropyrimidine hydrochloride is a chemical compound with the CAS Number: 1983945-11-4 . It has a molecular weight of 185.44 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . Another method involves the use of organolithium reagents . A third method involves the addition of uracil, phosphorus trichloride, and xylene amine into the reaction pot, heating to 130 ℃, refluxing for about 45 minutes, and then cooling and adding crushed ice .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with two chlorine atoms attached at the 2 and 4 positions .Applications De Recherche Scientifique
Synthesis of Medicinally Important Compounds : 2,4-Dichloropyrimidine hydrochloride is utilized in synthesizing medicinally significant compounds. For instance, it is used to create 4-aryl-5-pyrimidinylimidazoles, which have medicinal importance, through a concise synthetic route involving sequential substitution and cyclocondensation processes (Deng & Mani, 2006).
Amine Addition and Lewis Acid Applications : Another research application involves the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, where Lewis acids are used to favor the production of certain isomers. This process is important for developing various 2,4-diaminopyrimidine systems (Richter et al., 2013).
Antitumor Activity : this compound is key in the synthesis of compounds with antitumor activity. A notable example is the creation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which demonstrates significant activity against certain carcinomas (Grivsky et al., 1980).
Virus Multiplication Inhibition : Research has also shown its application in inhibiting the growth of various RNA and DNA viruses, showcasing its potential in antiviral therapies (Colla et al., 1977).
Synthesis of Radioactive Compounds : It's used in synthesizing radioactive compounds like [2-14 C]2,5-dichloropyrimidine, which are valuable in biological studies and medical research, especially in hepatocyte transport studies and metabolic profiling (Tran et al., 2011).
Amination Studies : this compound plays a role in amination studies, particularly in reactions with linear polyamines and oxadiamines, which is significant for synthesizing a variety of aminated compounds (Averin et al., 2008).
'Green' Synthesis Methods : It is also involved in 'green' synthesis methods for creating various pyrimidine derivatives, which is important for environmentally friendly chemical synthesis (Opitz et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichloropyrimidine hydrochloride is the inhibin subunit alpha (InhA) . InhA plays a crucial role in the regulation of follicle-stimulating hormone secretion from the anterior pituitary, which is vital for reproductive function.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic aromatic substitution (S NAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction possible .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Pharmacokinetics
The compound’s solubility and toxicity are known to be significant factors influencing its bioavailability .
Result of Action
It is known that the compound is a human skin sensitizer , indicating that it can trigger an immune response upon contact with the skin.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of organolithium reagents . Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and pH .
Safety and Hazards
Orientations Futures
The future directions of 2,4-Dichloropyrimidine hydrochloride research could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the use of microwave-assisted procedures could be used for quick and low-cost regioselective preparation of substituted pyrimidine rings .
Analyse Biochimique
Biochemical Properties
2,4-Dichloropyrimidine hydrochloride plays a significant role in biochemical reactions. It is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific reaction or process it is involved in. The nature of these interactions typically involves the formation of covalent bonds, where the dichloropyrimidine moiety acts as an electrophile .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. It can influence cell function by participating in the synthesis of molecules that play key roles in cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely and are often dependent on the context of the particular biochemical pathway or process.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a building block in the synthesis of more complex molecules. It can participate in various types of reactions, including nucleophilic substitutions and cross-coupling reactions . These reactions can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.
Metabolic Pathways
This compound can be involved in various metabolic pathways, depending on the specific biochemical reactions it participates in. It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can depend on various factors, including its chemical properties and the specific cellular context. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can depend on various factors, including its chemical properties and the specific cellular context. It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2,4-dichloropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTPLPMMPOKGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


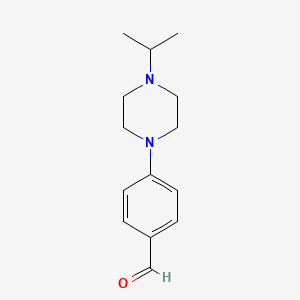
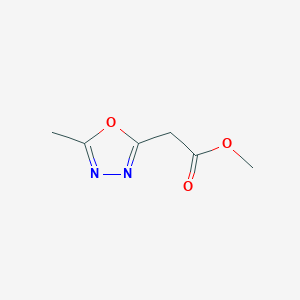

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)

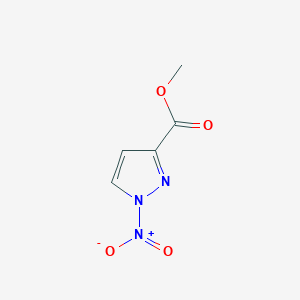
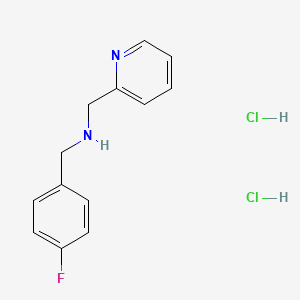

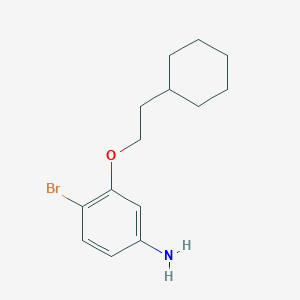
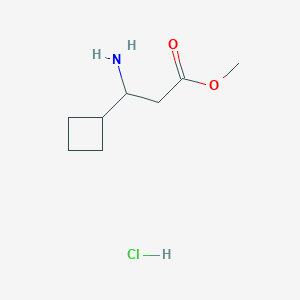
![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
